An In-depth Technical Guide to the Physical Properties of 17-Pentatriacontene
An In-depth Technical Guide to the Physical Properties of 17-Pentatriacontene
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Pentatriacontene is a long-chain unsaturated aliphatic hydrocarbon with the chemical formula C₃₅H₇₀. This document provides a comprehensive overview of its known physical and chemical properties, drawing from various chemical databases and computational models. Notably, a significant portion of the available data is predictive rather than experimentally determined, a common scenario for rare or commercially non--standard chemicals. This guide summarizes the available quantitative data, discusses the general principles of the physical properties of long-chain alkenes, and addresses the absence of specific experimental protocols in publicly accessible literature.
Chemical Identity
17-Pentatriacontene is an alkene with a double bond located at the 17th carbon position. It can exist as two geometric isomers: (Z)-17-Pentatriacontene (cis) and (E)-17-Pentatriacontene (trans).
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Molecular Formula: C₃₅H₇₀
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Isomeric Forms:
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(E)-pentatriacont-17-ene
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(Z)-pentatriacont-17-ene[3]
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Tabulated Physical Properties
The following tables summarize the available quantitative data for 17-Pentatriacontene. It is critical to note that much of this data is computationally predicted and has not been verified by extensive experimental analysis.
Table 1: General and Calculated Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Weight | 490.93 g/mol | PubChem[1][2] |
| Density | 0.818 g/cm³ | Guidechem (Predicted) |
| Boiling Point | 554°C at 760 mmHg | Guidechem (Predicted) |
| Flash Point | 338.6°C | Guidechem (Predicted) |
| Vapor Pressure | 9.46E-12 mmHg at 25°C | LookChem (Predicted)[4] |
| Refractive Index | 1.459 | Guidechem (Predicted) |
| XLogP3-AA | 18.2 | PubChem (Computed)[3] |
| LogP | 13.675 | LookChem (Predicted)[4] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[3] |
| Rotatable Bond Count | 31 | PubChem (Computed)[3] |
Table 2: Predicted Thermodynamic Properties
| Property | Value | Source/Comment |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 324.04 kJ/mol | Cheméo (Joback Calculated)[5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -648.51 kJ/mol | Cheméo (Joback Calculated)[5] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 86.61 kJ/mol | Cheméo (Joback Calculated)[5] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 93.46 kJ/mol | Cheméo (Joback Calculated)[5] |
| Log10 of Water Solubility (log10WS) | -14.33 | Cheméo (Crippen Calculated)[5] |
Discussion of Physical Properties
The physical properties of long-chain alkenes like 17-Pentatriacontene are largely dictated by their high molecular weight and nonpolar nature.
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Physical State: Alkenes with more than eighteen carbon atoms are typically solids at room temperature.[6] This is due to the cumulative effect of weak van der Waals forces along the long hydrocarbon chain.
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Solubility: As a nonpolar molecule, 17-Pentatriacontene is expected to be virtually insoluble in water, a polar solvent.[6][7] It should, however, be soluble in nonpolar organic solvents such as benzene, hexane, and ethers.[6][7]
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Boiling and Melting Points: The high boiling and melting points are characteristic of large hydrocarbon molecules. These properties increase with the length of the carbon chain due to stronger intermolecular van der Waals forces.[7][8]
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Density: Alkenes are generally less dense than water.[7]
Experimental Protocols
A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the determination of the physical properties of 17-Pentatriacontene. Commercial suppliers like Sigma-Aldrich explicitly state that they do not perform analytical characterization for this compound.
For a compound of this nature, the following standard experimental methodologies would typically be employed:
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Melting Point: Determined using a melting point apparatus where a small sample is heated, and the temperature range of the solid-to-liquid phase transition is observed. For a waxy solid, this could also be determined by differential scanning calorimetry (DSC).
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Boiling Point: Due to the high boiling point, this would be measured under vacuum to prevent decomposition and extrapolated to atmospheric pressure.
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Density: For a solid, density would likely be determined using a gas pycnometer.
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Solubility: Assessed by attempting to dissolve a known mass of the compound in various solvents and quantifying the concentration of the dissolved material, often using techniques like chromatography.
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Spectroscopic Characterization: While not a physical property in the same vein, identity and purity would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and possibly infrared (IR) spectroscopy. The NIST WebBook does contain a mass spectrum for 17-Pentatriacontene.[2]
Biological Activity and Signaling Pathways
Currently, there is no significant information in the public domain detailing specific biological activities or signaling pathway interactions for 17-Pentatriacontene. While long-chain hydrocarbons can be found in various natural products, including as insect pheromones, the specific role of 17-Pentatriacontene is not well-documented in the available literature. Therefore, a diagram of a signaling pathway is not applicable.
Visualization of Experimental Workflow
As a substitute for a signaling pathway diagram, the following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical compound like 17-Pentatriacontene.
Caption: Generalized workflow for the characterization of a chemical compound.
Conclusion
17-Pentatriacontene is a long-chain alkene whose physical properties are characteristic of high molecular weight, nonpolar hydrocarbons. While a substantial amount of predictive data is available, there is a notable lack of publicly accessible, experimentally determined values and detailed methodologies. For research and development purposes, it is recommended that any sample of 17-Pentatriacontene be independently characterized to confirm its identity and relevant physical properties for the intended application.
References
- 1. 17-Pentatriacontene | C35H70 | CID 5365022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17-Pentatriacontene [webbook.nist.gov]
- 3. (Z)-pentatriacont-17-ene | C35H70 | CID 5356794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 17-Pentatriacontene|lookchem [lookchem.com]
- 5. 17-Pentatriacontene (CAS 6971-40-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]
- 8. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
